molecular formula C6H9N5O4 B2579129 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetohydrazide CAS No. 512809-30-2

2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetohydrazide

Cat. No. B2579129
CAS RN: 512809-30-2
M. Wt: 215.169
InChI Key: ZFVWIZBYFXIHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)acetohydrazide is a research chemical with the CAS number 512809-30-2 . It has a molecular weight of 215.17 and a molecular formula of C6H9N5O4 . The IUPAC name for this compound is 2-(3-methoxy-4-nitropyrazol-1-yl)acetohydrazide .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring substituted with a methoxy group at the 3-position and a nitro group at the 4-position . The pyrazole ring is further linked to an aceto-hydrazide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 215.17, a molecular formula of C6H9N5O4, and a complexity of 254 . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 6, and a hydrogen bond donor count of 2 . The compound is canonicalized, and it has a topological polar surface area of 128 .

properties

IUPAC Name

2-(3-methoxy-4-nitropyrazol-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O4/c1-15-6-4(11(13)14)2-10(9-6)3-5(12)8-7/h2H,3,7H2,1H3,(H,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVWIZBYFXIHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C=C1[N+](=O)[O-])CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.